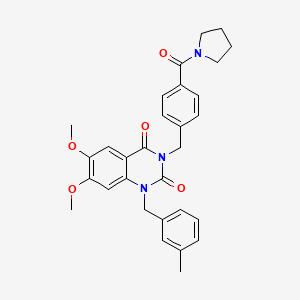
6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Sustainable Synthesis
The compound 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of several drugs such as Prazosin, Bunazosin, and Doxazosin, has been the focus of research aiming at more sustainable and environmentally friendly synthesis methods. A notable advancement in this area is the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using only carbon dioxide (1 bar) and a catalytic amount of base, which yielded the compound with excellent efficiency (Mizuno et al., 2007). This method aligns with the principles of green chemistry by eliminating the need for organic solvents and utilizing CO2, a greenhouse gas, as a reactant, thereby contributing to the reduction of the chemical industry's carbon footprint (Mizuno et al., 2007).
Catalytic Innovations in Synthesis
Further research has explored the efficiency of different catalysts in the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. For instance, cesium carbonate was identified as an efficient catalyst for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles and carbon dioxide. This catalytic method was found to be highly effective, offering an eco-friendly alternative by operating under mild conditions and using less toxic components (Patil et al., 2008). The study also investigated various reaction parameters such as the influence of bases, solvent, temperature, CO2 pressure, and reaction time, showcasing the method's versatility and potential for customization based on specific requirements (Patil et al., 2008).
Novel Methodologies in Drug Intermediate Synthesis
Another innovative approach to synthesizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves the use of ionic liquids as catalysts. Specifically, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) was used as a homogeneous recyclable catalyst under solvent-free conditions. This method not only highlights the role of ionic liquids in facilitating chemical reactions but also emphasizes the benefits of solvent-free conditions, which include reduced environmental impact and enhanced reaction efficiency. The use of [Bmim]OH catalysis represents a significant step forward in the development of green and sustainable chemical processes, particularly in the synthesis of drug intermediates (Patil et al., 2009).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5/c1-20-7-6-8-22(15-20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-9-11-23(12-10-21)28(34)31-13-4-5-14-31/h6-12,15-17H,4-5,13-14,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOWWRGPBHMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)
![ethyl 4-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2729891.png)

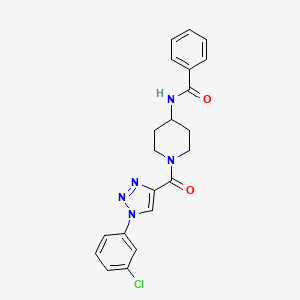
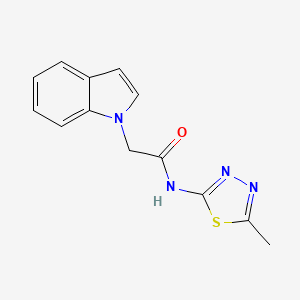
![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)
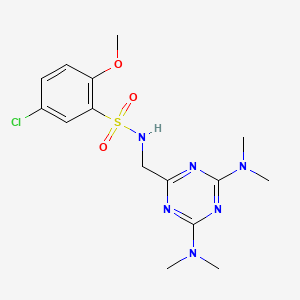
![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)
![1-Methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)

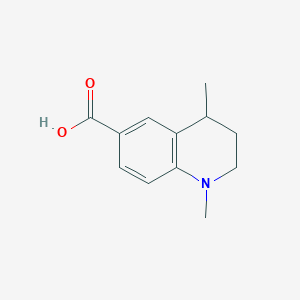
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729906.png)